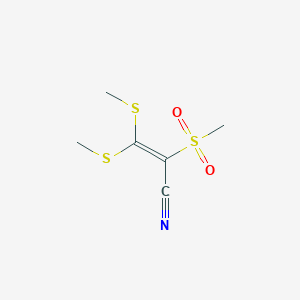

2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile

Description

Properties

IUPAC Name |

3,3-bis(methylsulfanyl)-2-methylsulfonylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S3/c1-10-6(11-2)5(4-7)12(3,8)9/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRIARAIJUKETJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)S(=O)(=O)C)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346672 | |

| Record name | 2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73618-36-7 | |

| Record name | 2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methylsulfonyl chloride with a suitable acrylonitrile derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols, bases such as sodium hydroxide

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Agricultural Applications

Insecticide and Acaricide Potential

The structural features of 2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile suggest its utility as an insecticide or acaricide. Research indicates that compounds with similar structural motifs exhibit significant biological activity against pests. This compound's efficacy in pest control is attributed to its ability to disrupt metabolic processes in target organisms, making it a candidate for development into a commercial agricultural product.

Pharmaceutical Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of acrylonitrile derivatives, including 2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile. For instance, various acrylonitrile adducts have been evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that these compounds exhibited dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) indicating their potential as antimicrobial agents .

Case Study: Synthesis and Evaluation

A specific study synthesized several acrylonitrile adducts through aza-Michael addition reactions and assessed their antibacterial properties. The results showed significant inhibition rates against Escherichia coli and Bacillus subtilis, suggesting that such derivatives could be developed into effective antimicrobial treatments .

Materials Science Applications

Polymer Chemistry

2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile can serve as a monomer in the synthesis of novel polymers. Its unique chemical structure allows for the formation of polymers with enhanced properties such as thermal stability and chemical resistance. These polymers can be utilized in various applications ranging from coatings to advanced materials for electronics.

Toxicological Studies

Safety Profile Evaluation

Toxicological assessments are crucial for understanding the safety profile of new compounds. Studies on acrylonitrile derivatives have included evaluations of hemolytic activity against mouse erythrocytes to assess potential cytotoxic effects. The results indicated that certain derivatives exhibited low hemolytic activity, suggesting a favorable safety profile for further development .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile involves its interaction with molecular targets through its functional groups. The sulfonyl and methylthio groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The acrylonitrile moiety can undergo polymerization or other reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related acrylonitrile derivatives share the 3,3-bis(methylthio)acrylonitrile core but differ in substituents at position 2. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Key Differences and Trends

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups (EWGs) : The methylsulfonyl group in the target compound increases electrophilicity at C2, facilitating nucleophilic attack compared to benzimidazole or benzofuran analogs .

- Aryl vs. Heteroaryl Substituents : Benzimidazole and benzofuran derivatives exhibit stronger π-π stacking in biological targets, enhancing antiviral/antimicrobial activity .

Synthetic Yields :

- Benzimidazole derivatives: Moderate yields (60–75%) due to multi-step coupling .

- Benzofuran derivative (5): High yield (86%) via one-pot condensation .

Structural Insights :

- X-ray data for benzofuran derivative (5) confirms planar geometry, with C–S bond lengths (1.76 Å) typical for thioethers. In contrast, the E-configuration in ’s compound shortens C=C bonds (1.359 Å) due to resonance-assisted hydrogen bonding .

Biological Activity

2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a methylsulfonyl group and two methylthio groups attached to an acrylonitrile backbone. This unique arrangement contributes to its reactivity and biological activities.

Antimicrobial Activity

Recent studies have demonstrated that 2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile exhibits significant antimicrobial properties.

- Mechanism of Action : The compound disrupts microbial cell membranes, leading to cell lysis. This mechanism has been observed in various bacterial strains.

- Effectiveness : In vitro tests have shown that the compound is effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the microorganism tested.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The anticancer potential of 2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile has been explored in various cancer cell lines.

- Cell Lines Tested : Studies have utilized human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.

- Results : The compound induced apoptosis in cancer cells, evidenced by increased caspase-3 activity and DNA fragmentation.

Case Study: MCF-7 Cell Line

In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound for 24 hours. The results indicated:

- IC50 Value : The half-maximal inhibitory concentration (IC50) was found to be approximately 15 µM.

- Mechanism : Flow cytometry analysis revealed that treated cells exhibited higher levels of early and late apoptotic markers compared to untreated controls.

Research Findings

Further investigations into the biological activity of this compound have revealed additional insights:

- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammatory cytokine production in macrophages.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, contributing to its overall bioactivity profile.

Q & A

Q. What are the optimized synthetic routes for 2-(methylsulfonyl)-3,3-bis(methylthio)acrylonitrile, and how are intermediates characterized?

The compound is synthesized via a multi-step reaction sequence starting with ethyl 3-methyl-2-benzofurancarboxylate and acetonitrile in the presence of sodium hydride. Key intermediates include 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile, which reacts with carbon disulfide and methyl iodide under basic conditions to form the final product . Characterization involves:

Q. How can researchers validate the molecular structure of this compound experimentally?

- Single-crystal X-ray diffraction provides precise bond lengths and angles (e.g., C–C bond deviations < 0.004 Å) .

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonding, van der Waals contacts) .

- DFT calculations (e.g., B3LYP/6-311G(d,p)) compare computational and experimental data (Table 5 in ).

Q. What analytical techniques are critical for monitoring synthesis purity and yield?

- Thin-layer chromatography (TLC) for real-time reaction progress .

- High-performance liquid chromatography (HPLC) to assess purity (>95% typical for publication-grade compounds) .

Advanced Research Questions

Q. How do computational methods like DFT address discrepancies between experimental and theoretical structural data?

Discrepancies arise from phase differences (solid-state vs. gas-phase calculations). For example:

Q. What strategies optimize reaction conditions for derivatives of this compound?

Q. How can computational docking predict the biological activity of this compound?

- Molecular docking (e.g., AutoDock Vina) identifies binding affinities to antimicrobial targets (e.g., bacterial enzymes) .

- MD simulations assess stability of ligand-receptor complexes over 100 ns trajectories .

- ADMET prediction evaluates pharmacokinetic properties (e.g., bioavailability, toxicity) .

Q. What methodologies resolve contradictions in reactivity data for sulfur-containing acrylonitriles?

Q. How can researchers integrate high-throughput screening with computational design for novel derivatives?

- Virtual screening libraries (e.g., PubChem) prioritize candidates based on QSAR models .

- Robotic synthesis platforms automate parallel reactions (e.g., 96-well plate systems) .

- Machine learning predicts reaction yields and regioselectivity using historical data .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.